molecular formula C24H23NO9P2S B1667484 [1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

Cat. No.: B1667484
M. Wt: 563.5 g/mol
InChI Key: MZVWVRVNMXTDAK-UHFFFAOYSA-N
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Description

BPH-675 is a bioactive chemical compound known for its potent inhibitory effects on geranylgeranyl diphosphate synthase (GGPPS). This compound has a molecular weight of 563.45 and a chemical formula of C24H23NO9P2S . BPH-675 is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPH-675 involves multiple steps, including the formation of its bisphosphonate structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of BPH-675 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually synthesized in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BPH-675 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BPH-675 can lead to the formation of oxidized bisphosphonate derivatives, while reduction can yield reduced bisphosphonate compounds .

Scientific Research Applications

BPH-675 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving bisphosphonates.

    Biology: Employed in studies related to enzyme inhibition, particularly GGPPS inhibition.

    Medicine: Investigated for its potential therapeutic effects in diseases related to enzyme dysregulation.

    Industry: Utilized in the development of new chemical processes and products

Mechanism of Action

BPH-675 exerts its effects by inhibiting geranylgeranyl diphosphate synthase (GGPPS), an enzyme involved in the biosynthesis of geranylgeranyl diphosphate. This inhibition disrupts the prenylation of small GTPases, which are essential for various cellular processes. The compound binds to multiple sites on the enzyme, blocking its activity and leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BPH-675 is unique due to its potent and selective inhibition of GGPPS, with an IC50 of 0.71 μM. Its large bisphosphonate structure and long hydrophobic side chains contribute to its high affinity and specificity for the enzyme. Compared to other similar compounds, BPH-675 exhibits a broader spectrum of binding modes and higher potency .

Properties

Molecular Formula

C24H23NO9P2S

Molecular Weight

563.5 g/mol

IUPAC Name

[1-hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C24H23NO9P2S/c26-24(35(27,28)29,36(30,31)32)16-17-5-3-8-19(13-17)20-9-4-10-22(14-20)25-37(33,34)23-12-11-18-6-1-2-7-21(18)15-23/h1-15,25-26H,16H2,(H2,27,28,29)(H2,30,31,32)

InChI Key

MZVWVRVNMXTDAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-675;  BPH 675;  BPH675.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
Reactant of Route 2
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
Reactant of Route 3
Reactant of Route 3
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
Reactant of Route 4
Reactant of Route 4
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
Reactant of Route 5
Reactant of Route 5
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
Reactant of Route 6
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

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